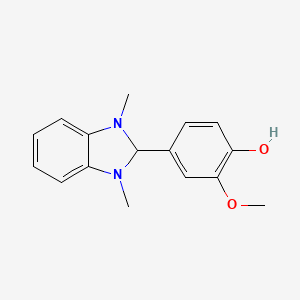![molecular formula C22H24N4O B5512959 N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5512959.png)
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related isoquinoline derivatives typically involves complex reactions that yield various biologically active compounds. For instance, Zablotskaya et al. (2013) synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, characterized by NMR, IR spectroscopy, and mass spectrometry, demonstrating the compound's versatile synthetic routes and potential for generating diverse derivatives with significant biological activities (Zablotskaya et al., 2013).
科学的研究の応用
Synthesis and Analgesic Activity
The research conducted by Saad et al. (2011) focuses on the synthesis of new pyrazoles and triazoles bearing a quinazoline moiety, which include compounds related to N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide. These compounds were characterized and screened for analgesic activity, revealing potential applications in pain management without direct reference to this compound but highlighting the relevance of similar structures in medicinal chemistry Saad, H., Osman, N. A., & Moustafa, A. (2011). Molecules, 16, 10187-10201.
Electrospray Mass Spectrometry
Harvey (2000) explored the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus, including derivatives of this compound. This study provides a foundation for understanding the mass spectrometric behavior of complex molecules and their potential applications in analytical chemistry Harvey, D. (2000). Journal of the American Society for Mass Spectrometry, 11, 900-915.
Antimicrobial and Anti-inflammatory Agents
Hussain and Kaushik (2012) reported on the design and synthesis of new pyrazole derivatives as anti-inflammatory and antimicrobial agents, indirectly related to the compound of interest. Their work contributes to the broader understanding of how structural modifications can enhance biological activities, including antimicrobial and anti-inflammatory properties, of compounds similar to this compound Hussain, S., & Kaushik, D. (2012). Organic Chemistry: An Indian Journal, 8.
Photocatalytic N-Radical-based Intramolecular Hydroamination
Yu et al. (2017) developed a visible light photocatalytic N-radical-based intramolecular hydroamination process, which could potentially be applied to the synthesis of this compound derivatives. This method offers an efficient approach to synthesizing biologically important heterocycles, demonstrating the versatility of photocatalytic reactions in organic synthesis Yu, X.-Y., Zhou, F., Chen, J.-R., & Xiao, W. (2017). Acta Chimica Sinica, 75, 86.
作用機序
将来の方向性
特性
IUPAC Name |
N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-yl]-4-(1H-pyrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-16(14-26-13-11-17-4-2-3-5-20(17)15-26)24-22(27)19-8-6-18(7-9-19)21-10-12-23-25-21/h2-10,12,16H,11,13-15H2,1H3,(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODDHEUHGLNANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC2=CC=CC=C2C1)NC(=O)C3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5512891.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5512896.png)

![4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B5512901.png)
![2-{2-[2-(2-methoxyethyl)-4-morpholinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5512913.png)


![N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512942.png)
![2-(4-fluorophenyl)-4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5512953.png)
![4-methyl-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole](/img/structure/B5512967.png)
![4-[4-(3-furoyl)-1,4-diazepan-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5512968.png)